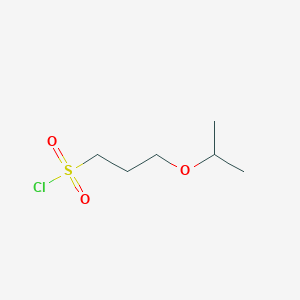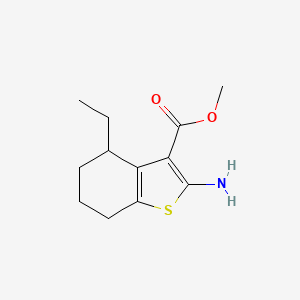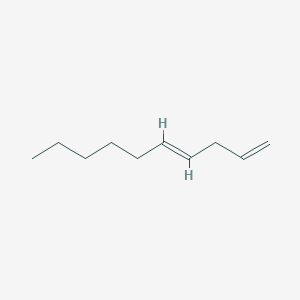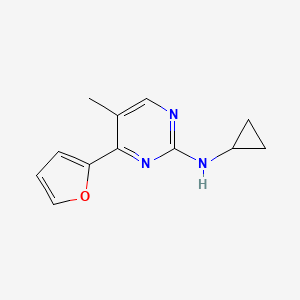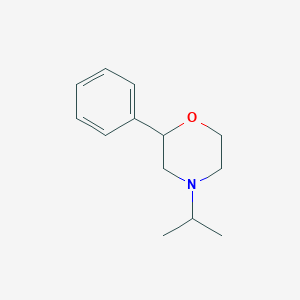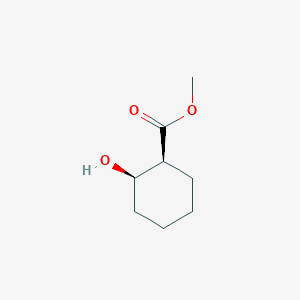
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate, also known as 2-hydroxycyclohexanecarboxylic acid methyl ester, is a cyclic carboxylic acid ester with a molecular formula of C7H12O3. It is a white, odorless, crystalline solid that is slightly soluble in water and miscible with ethanol, acetone, and ether. 2-hydroxycyclohexanecarboxylic acid methyl ester is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of amino acids, amino alcohols, and other derivatives.
Mécanisme D'action
Methyl (1S,2R)-methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylatelohexane-1-carboxylate is an ester that undergoes hydrolysis in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This process results in the formation of methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylatelohexanecarboxylic acid and methanol. The reaction is reversible and the rate of hydrolysis can be controlled by adjusting the pH of the reaction mixture.
Biochemical and Physiological Effects
Methyl (1S,2R)-methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylatelohexane-1-carboxylate is not known to have any direct biochemical or physiological effects. However, as a starting material for the synthesis of various organic compounds, it may have indirect effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using methyl (1S,2R)-methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylatelohexane-1-carboxylate in laboratory experiments is its availability and low cost. It is also relatively easy to handle and store, and is not very toxic. However, it is not as reactive as some other esters and therefore may require the use of more aggressive conditions or catalysts in some reactions.
Orientations Futures
The use of methyl (1S,2R)-methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylatelohexane-1-carboxylate in the synthesis of various organic compounds could be further explored. In particular, its use in the synthesis of pharmaceuticals, agrochemicals, and other derivatives could be investigated. Additionally, its use in the synthesis of novel compounds with potential therapeutic applications could be studied. Furthermore, its use as a starting material for the synthesis of chiral compounds could be explored. Finally, its potential applications in the field of green chemistry could be investigated.
Méthodes De Synthèse
Methyl (1S,2R)-methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylatelohexane-1-carboxylate can be synthesized by the esterification of methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylatelohexanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at a temperature of approximately 70°C for several hours in an inert atmosphere. The reaction is usually complete when the reaction mixture has a pH of 7.0.
Applications De Recherche Scientifique
Methyl (1S,2R)-methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylatelohexane-1-carboxylate is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has been used in the synthesis of 4-hydroxy-7-methoxy-2-methyl-2H-1-benzopyran-3-one, a novel antifungal agent. It has also been used in the synthesis of various amino acids, amino alcohols, and other derivatives.
Propriétés
IUPAC Name |
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJQZEQYGUQTQS-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

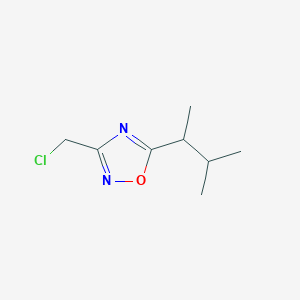

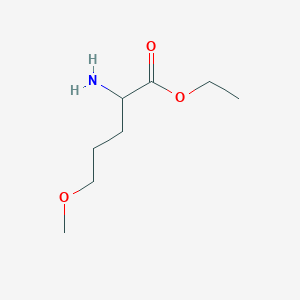
![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)
amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B6615990.png)
![1,8-dioxaspiro[5.5]undecan-4-one](/img/structure/B6616001.png)
![2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-](/img/structure/B6616008.png)

